molecular formula C13H12BrFN4O3 B6114848 N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B6114848
M. Wt: 371.16 g/mol
InChI Key: MEDBMMQHRHQURG-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-fluorophenyl group and a dimethyl-nitro-pyrazolyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN4O3/c1-7-13(19(21)22)8(2)18(17-7)6-12(20)16-11-4-3-9(14)5-10(11)15/h3-5H,6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDBMMQHRHQURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Br)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination and Fluorination: The aromatic ring is brominated and fluorinated using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide.

    Acylation: The final step involves the acylation of the pyrazole derivative with an appropriate acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE undergoes various types of chemical reactions:

    Substitution Reactions: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methyl groups.

Scientific Research Applications

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The presence of electron-withdrawing groups such as nitro and halogen atoms can influence its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the nitro group, which may affect its reactivity and biological activity.

    N~1~-(4-CHLORO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: Contains a chloro group instead of a bromo group, which can influence its chemical properties.

Uniqueness

The unique combination of bromo, fluoro, and nitro groups in N1-(4-BROMO-2-FLUOROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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